molecular formula C27H29N3O6 B012016 Tyrosyl-tyrosyl-phenylalanine CAS No. 108322-11-8

Tyrosyl-tyrosyl-phenylalanine

Cat. No. B012016
M. Wt: 491.5 g/mol
InChI Key: TYGHOWWWMTWVKM-HJOGWXRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosyl-tyrosyl-phenylalanine (YYP) is a tripeptide that is composed of tyrosine, phenylalanine, and another tyrosine molecule. It is a peptide that has been studied for its potential use in scientific research due to its unique properties and structure.

Scientific Research Applications

Electrochemical Sensors and Biosensors

Tyrosyl-tyrosyl-phenylalanine plays a role in electrochemical sensors and biosensors, especially in the detection of phenylalanine, an amino acid essential for human health. These sensors have applications in monitoring genetic disorders like phenylketonuria, where the accumulation of phenylalanine can lead to serious health issues (Dinu & Apetrei, 2020).

Aromatic Amino Acid Hydroxylation

Phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase, which are involved in the hydroxylation of aromatic amino acids, are crucial in converting phenylalanine to tyrosine and subsequently to catecholamine neurotransmitters. These processes are significant in understanding various metabolic pathways and genetic disorders like phenylketonuria (Fitzpatrick, 2003).

Signaling and Enzymatic Reactions

The role of tyrosyl phosphorylation in signaling pathways is essential, as seen in the insulin receptor's mechanism. Studies involving mutations of tyrosyl residues to phenylalanine have helped understand the transmission of insulin signals and the functioning of biological receptors (White et al., 1988).

Metabolic Pathways in Plants and Microorganisms

The conversion of phenylalanine to tyrosine is a key step in various metabolic pathways in plants and microorganisms. Understanding these pathways, such as the production of aromatic amino acids and their derivatives, is vital for agricultural and medicinal applications (Maeda, Yoo, & Dudareva, 2011).

Genetic Disorders and Metabolism

Research on phenylalanine and tyrosine metabolism is crucial in understanding and managing inherited metabolic disorders like phenylketonuria. This involves studying enzyme activities and metabolic pathways that are disrupted in these conditions (van Wegberg et al., 2017).

properties

CAS RN

108322-11-8

Product Name

Tyrosyl-tyrosyl-phenylalanine

Molecular Formula

C27H29N3O6

Molecular Weight

491.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C27H29N3O6/c28-22(14-18-6-10-20(31)11-7-18)25(33)29-23(15-19-8-12-21(32)13-9-19)26(34)30-24(27(35)36)16-17-4-2-1-3-5-17/h1-13,22-24,31-32H,14-16,28H2,(H,29,33)(H,30,34)(H,35,36)/t22-,23-,24-/m0/s1

InChI Key

TYGHOWWWMTWVKM-HJOGWXRNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N

Other CAS RN

108322-11-8

sequence

YYF

synonyms

Tyr-Tyr-Phe
tyrosyl-tyrosyl-phenylalanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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